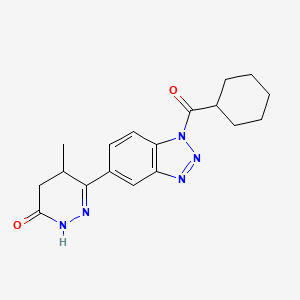

1-(Cyclohexylcarbonyl)-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-1H-benzotriazole

Descripción

The compound 1-(Cyclohexylcarbonyl)-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-1H-benzotriazole is a heterocyclic molecule featuring a benzotriazole core substituted with a cyclohexylcarbonyl group at position 1 and a partially saturated pyridazinyl moiety at position 4. The tetrahydro-4-methyl-6-oxo-pyridazinyl substituent introduces hydrogen-bonding capabilities and conformational flexibility.

Propiedades

Número CAS |

85634-51-1 |

|---|---|

Fórmula molecular |

C18H21N5O2 |

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

3-[1-(cyclohexanecarbonyl)benzotriazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C18H21N5O2/c1-11-9-16(24)20-21-17(11)13-7-8-15-14(10-13)19-22-23(15)18(25)12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,20,24) |

Clave InChI |

WJDFAMDAVCIXJU-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N(N=N3)C(=O)C4CCCCC4 |

Origen del producto |

United States |

Actividad Biológica

1-(Cyclohexylcarbonyl)-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-1H-benzotriazole (CAS No. 85634-51-1) is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Benzotriazole derivatives have been recognized for their ability to interact with various biological systems. The specific mechanism of action for 1-(Cyclohexylcarbonyl)-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-1H-benzotriazole involves:

- Inhibition of Protein Kinases : Similar compounds have shown inhibition of protein kinases such as CK2, which is implicated in cancer cell proliferation and survival .

- Antiviral Activity : The compound exhibits potential antiviral properties against viruses like Hepatitis C by inhibiting helicase activity .

Anticancer Activity

A study evaluated the cytotoxicity of various benzotriazole derivatives against several cancer cell lines. The results indicated that compounds similar to 1-(Cyclohexylcarbonyl)-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-1H-benzotriazole demonstrated significant antiproliferative effects. The IC50 values were determined through dose-response assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Antiviral Activity

The compound was tested for its antiviral activity against Hepatitis C virus (HCV). The results showed effective inhibition of HCV helicase activity with an IC50 value around 6.5 µM when DNA was used as a substrate .

Case Study 1: Antiviral Efficacy

In a laboratory setting, 1-(Cyclohexylcarbonyl)-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-1H-benzotriazole was tested against HCV-infected cell cultures. The study demonstrated that treatment with the compound led to a significant reduction in viral load compared to untreated controls.

Case Study 2: Cytotoxicity in Cancer Models

In vivo studies using mouse models bearing human tumor xenografts revealed that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism involved apoptosis induction in cancer cells.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid ( )

- Core Structure : Pyrazole (vs. benzotriazole in the target).

- Key Substituents :

- Cyclohexyl group (enhances hydrophobicity).

- 4-Methoxyphenyl (electron-donating group influencing electronic properties).

- Carboxylic acid (increases solubility and acidity).

- Comparison :

- The cyclohexyl group in both compounds contributes to lipophilicity, but the carboxylic acid in this analog may improve aqueous solubility compared to the target’s cyclohexylcarbonyl.

- The benzotriazole core in the target likely offers greater aromatic stability than pyrazole.

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine ( )

- Core Structure : Pyrazole (vs. benzotriazole).

- Key Substituents :

- Pyridazinyl group (similar to the target’s tetrahydro-pyridazinyl but fully aromatic).

- Dichlorophenylmethyl (electron-withdrawing, enhancing electrophilicity).

- The dichlorophenylmethyl group in this analog may increase reactivity but reduce solubility relative to the target’s methyl-oxo substituent.

Four-Component One-Pot Reactions ( )

- Example: Synthesis of pyrano[2,3-c]pyrazole derivatives via one-pot reactions.

- Relevance : Such methods are efficient for constructing complex heterocycles and could theoretically apply to the target compound’s synthesis, particularly for integrating the benzotriazole and pyridazinyl moieties.

Functional Group Impacts

Research Findings and Implications

- Cyclohexyl Substituents : demonstrates that cyclohexyl groups influence crystal packing and intermolecular interactions, which may translate to the target compound’s solid-state behavior.

- Pyridazinyl Moieties : The oxo group in the target’s tetrahydro-pyridazinyl could mimic the hydrogen-bonding role of oxazine in ’s compounds , enhancing binding affinity in biological systems.

- Synthesis : One-pot methodologies ( ) are promising for scalable production but may require optimization for the target’s benzotriazole core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.